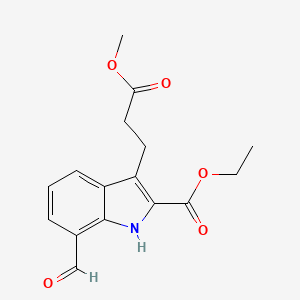
Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a formyl group at the 7-position, a methoxy group at the 3-position, and an ethyl ester at the 2-carboxylate position, making it a unique and versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with an indole derivative, such as 3-(3-methoxy-3-oxopropyl)-1H-indole.
Formylation: The formyl group is introduced at the 7-position using a formylating agent like Vilsmeier-Haack reagent (a combination of DMF and POCl3).
Esterification: The carboxyl group at the 2-position is esterified using ethanol and a suitable catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Reactors: Using batch reactors for controlled addition of reagents and maintaining reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable synthesis.
Purification: Utilizing techniques like recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 7-carboxy-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate.
Reduction: 7-hydroxymethyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: Employed in studying enzyme interactions and receptor binding due to its indole core structure.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole core can mimic natural substrates or ligands, allowing it to bind to active sites or receptor pockets, thereby exerting its effects.
類似化合物との比較
Similar Compounds
Ethyl 7-formyl-1H-indole-2-carboxylate: Lacks the 3-(3-methoxy-3-oxopropyl) group, making it less versatile in chemical reactions.
3-(3-Methoxy-3-oxopropyl)-1H-indole-2-carboxylate:
7-Formyl-3-(3-methoxy-3-oxopropyl)-1H-indole: Lacks the ethyl ester group, influencing its solubility and chemical properties.
Uniqueness
Ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate is unique due to the combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides multiple reactive sites, making it a valuable compound in synthetic organic chemistry and medicinal research.
特性
CAS番号 |
917568-22-0 |
|---|---|
分子式 |
C16H17NO5 |
分子量 |
303.31 g/mol |
IUPAC名 |
ethyl 7-formyl-3-(3-methoxy-3-oxopropyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C16H17NO5/c1-3-22-16(20)15-12(7-8-13(19)21-2)11-6-4-5-10(9-18)14(11)17-15/h4-6,9,17H,3,7-8H2,1-2H3 |
InChIキー |
CEGATJDKDWSNMT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N1)C=O)CCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid](/img/structure/B15172047.png)
![Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate](/img/structure/B15172059.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-2-methyl-1-(piperidin-1-yl)propan-1-one](/img/structure/B15172070.png)


![1H,3H-Oxazolo[3,4-a]azepin-3-one, hexahydro-1-methylene-](/img/structure/B15172079.png)
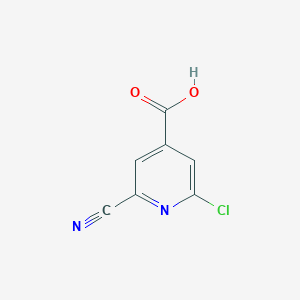
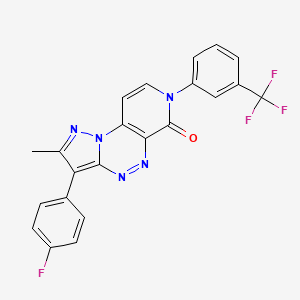
![1,2-Dimethyl-3-[2-(2-methyl-1-benzothiophen-3-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B15172093.png)
![N-(3-((2,4-dimethoxyphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B15172097.png)
![2-[(3-Fluorophenyl)sulfonyl]pyridine](/img/structure/B15172099.png)
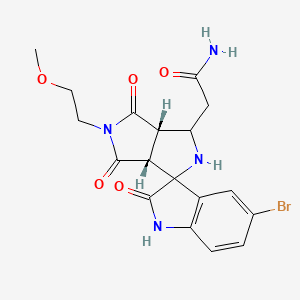
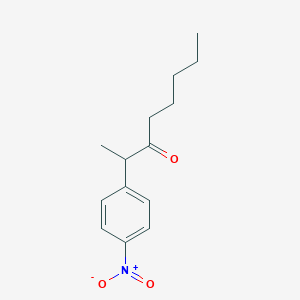
![5-{3-[(Methanesulfonyl)amino]phenyl}penta-2,4-dienoic acid](/img/structure/B15172126.png)
